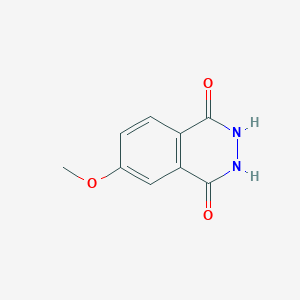
Benzyl 4-nitrobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-nitrobenzene-1-sulfonate is an organic compound that features a benzyl group attached to a 4-nitrobenzene-1-sulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-nitrobenzene-1-sulfonate typically involves the sulfonation of benzyl 4-nitrobenzene. This can be achieved through electrophilic aromatic substitution, where sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) is used as the sulfonating agent. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfonate group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of microreactors has been explored to enhance the safety and efficiency of the sulfonation process .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 4-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The sulfonate group can act as a leaving group in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used for nitration reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for the reduction of the nitro group.
Sulfonation: Sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) are used for sulfonation.
Major Products Formed:
Nitration: Formation of dinitro derivatives.
Reduction: Formation of benzyl 4-aminobenzene-1-sulfonate.
Nucleophilic Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical assays and probes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzyl 4-nitrobenzene-1-sulfonate involves its ability to participate in electrophilic aromatic substitution reactions. The sulfonate group is a strong electron-withdrawing group, which influences the reactivity of the benzene ring. The nitro group also plays a significant role in directing the substitution pattern on the aromatic ring .
Comparación Con Compuestos Similares
Benzyl 4-aminobenzene-1-sulfonate: Similar structure but with an amine group instead of a nitro group.
Benzyl 4-chlorobenzene-1-sulfonate: Contains a chlorine atom instead of a nitro group.
Benzyl 4-methylbenzene-1-sulfonate: Features a methyl group in place of the nitro group.
Uniqueness: The combination of these functional groups makes it a versatile compound for various synthetic and industrial processes .
Propiedades
Número CAS |
4028-53-9 |
|---|---|
Fórmula molecular |
C13H11NO5S |
Peso molecular |
293.30 g/mol |
Nombre IUPAC |
benzyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C13H11NO5S/c15-14(16)12-6-8-13(9-7-12)20(17,18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Clave InChI |
DAZXBAMNNWGCMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Bromophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14137616.png)


![3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B14137643.png)
![N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B14137648.png)
![N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14137652.png)
![4-[(2-chloro-5-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B14137660.png)
![Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate](/img/structure/B14137664.png)

![Tert-butyl 4-[(2-aminopyridin-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B14137675.png)
![1-[3-(Methylphenylamino)phenyl]ethanone](/img/structure/B14137681.png)



